molecular formula C12H12N2O2 B585631 4-Formyl Antipyrine-d3 CAS No. 1346603-54-0

4-Formyl Antipyrine-d3

Cat. No. B585631
CAS RN: 1346603-54-0
M. Wt: 219.258
InChI Key: QFYZFYDOEJZMDX-BMSJAHLVSA-N
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Description

4-Formyl Antipyrine-d3 is a labelled impurity of antipyrine . Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug, and an antipyretic .


Synthesis Analysis

The synthesis of 4-Formyl Antipyrine-d3 involves the condensation of 4-acetylantipyrine with 4-formyl-antipyrine . Formylpyrazoles, such as 4-formyl derivatives, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .


Molecular Structure Analysis

4-Formyl Antipyrine-d3 is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .


Chemical Reactions Analysis

The chemical reactions of 4-Formyl Antipyrine-d3 involve the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion . The reaction scope includes diverse aromatic and aryl groups at positions 1, 3, and 4 .

Mechanism of Action

The mechanism of action of Antipyrine, a related compound, is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis .

Safety and Hazards

While specific safety and hazards data for 4-Formyl Antipyrine-d3 was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation . It’s also important to avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The future directions in the research of 4-Formyl Antipyrine-d3 and related compounds involve synthesizing structurally diverse pyrazole derivatives due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . This includes the synthesis and properties of different pyrazole derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Formyl Antipyrine-d3 involves the oxidation of 4-Amino Antipyrine-d3 to form the aldehyde group.", "Starting Materials": [ "4-Amino Antipyrine-d3", "Oxidizing agent (such as potassium permanganate or sodium chlorite)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve 4-Amino Antipyrine-d3 in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a specific temperature and pH for a specific period of time", "Filter the resulting mixture to remove any precipitate", "Concentrate the filtrate to obtain the product" ] }

CAS RN

1346603-54-0

Product Name

4-Formyl Antipyrine-d3

Molecular Formula

C12H12N2O2

Molecular Weight

219.258

IUPAC Name

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3

InChI Key

QFYZFYDOEJZMDX-BMSJAHLVSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

synonyms

2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde;  Antipyraldehyde-d3;  2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone;  1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde;  2-(Methyl-d3)-3

Origin of Product

United States

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